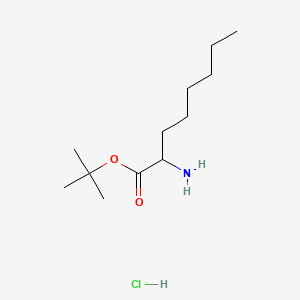
4-ethenyloxolan-3-amine,trifluoroaceticacid,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethenyloxolan-3-amine, trifluoroacetic acid, Mixture of diastereomers is a versatile chemical compound used in scientific research. This compound is known for its unique properties, which allow for diverse applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Preparation Methods
The preparation of 4-ethenyloxolan-3-amine, trifluoroacetic acid, Mixture of diastereomers involves several synthetic routes and reaction conditions. One common method involves the use of trifluoroacetic acid in the manufacturing process to release synthesized peptides from solid-phase resins . Trifluoroacetic acid is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever trifluoroacetic acid is used . Industrial production methods often involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Chemical Reactions Analysis
4-ethenyloxolan-3-amine, trifluoroacetic acid, Mixture of diastereomers undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sodium carbonate, sodium bicarbonate, and deionized water . Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of trifluoroacetic acid with sodium fluoride, acetate, and other anions can result in the formation of various fluorinated compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a solvent in various reactions. In biology, it is used in the purification of peptides and proteins . In medicine, it is used in the development of pharmaceuticals and as a component in drug formulations. In industry, it is used in the production of materials such as nanocomposites and as a solvent in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-ethenyloxolan-3-amine, trifluoroacetic acid, Mixture of diastereomers involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, which can alter their structure and function . This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
4-ethenyloxolan-3-amine, trifluoroacetic acid, Mixture of diastereomers can be compared with other similar compounds, such as perfluoroalkyl acids and other fluorinated organic acids . These compounds share similar chemical properties, such as high stability and resistance to degradation. 4-ethenyloxolan-3-amine, trifluoroacetic acid, Mixture of diastereomers is unique in its specific applications and the types of reactions it undergoes. Similar compounds include perfluoropropanoic acid, trifluoromethane sulfonic acid, and perfluoroethane sulfonic acid .
Properties
IUPAC Name |
4-ethenyloxolan-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c1-2-5-3-8-4-6(5)7;3-2(4,5)1(6)7/h2,5-6H,1,3-4,7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEMCHDDRLYKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COCC1N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
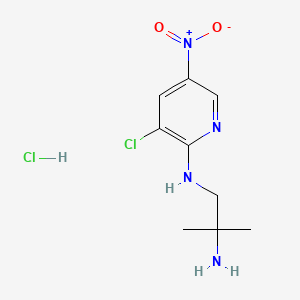
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride](/img/structure/B6607186.png)
![rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylicacidhydrochloride,trans](/img/structure/B6607202.png)
![2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride](/img/structure/B6607207.png)
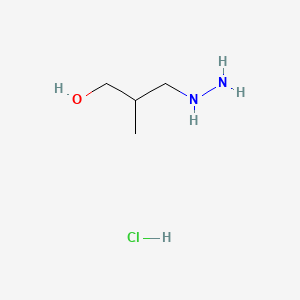
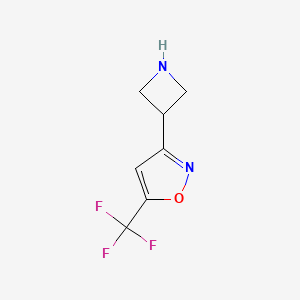
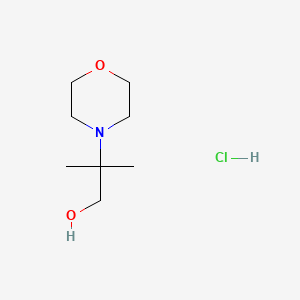
![3'-(2,4-diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1'-biphenyl]-4-ol](/img/structure/B6607240.png)
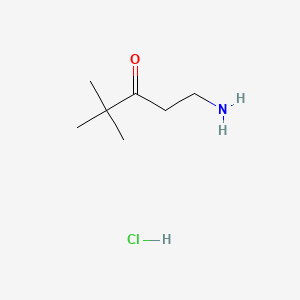

![3-{[(2-aminoethyl)sulfanyl]methyl}benzoicacidhydrochloride](/img/structure/B6607256.png)
![tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate](/img/structure/B6607258.png)
![tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate](/img/structure/B6607271.png)
